molecular formula C29H32N2O7 B165615 Alisamycin CAS No. 136398-54-4

Alisamycin

Cat. No.: B165615
CAS No.: 136398-54-4
M. Wt: 520.6 g/mol
InChI Key: JNNCGBMBOYDZEW-CXNWBYPBSA-N
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Description

Alisamycin is a complex organic compound with a unique structure that includes multiple functional groups and rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alisamycin typically involves multiple steps, including the formation of the heptatrienamide backbone and the subsequent addition of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple double bonds and hydroxyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties could be harnessed to create new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Alisamycin involves its interaction with specific molecular targets. These interactions may include hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved could include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heptatrienamides and bicyclic compounds with multiple functional groups. Examples include:

  • 2,4,6-Heptatrienamide derivatives with different substituents.
  • Bicyclic compounds with similar ring structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

136398-54-4

Molecular Formula

C29H32N2O7

Molecular Weight

520.6 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide

InChI

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+

InChI Key

JNNCGBMBOYDZEW-CXNWBYPBSA-N

SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

Canonical SMILES

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Synonyms

alisamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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